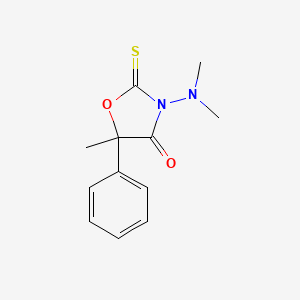![molecular formula C17H19ClN2O2 B12878669 1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one CAS No. 388115-75-1](/img/structure/B12878669.png)
1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone is a synthetic organic compound that features a pyrrole ring substituted with a 4-chlorobenzoyl group and a diethylamino ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 4-Chlorobenzoyl Group: The pyrrole ring is then subjected to Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Diethylamino Ethanone Moiety: The final step involves the reaction of the substituted pyrrole with diethylamino ethanone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino ethanone moiety, where nucleophiles replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
科学研究应用
1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of 1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(4-Chlorobenzoyl)-2-(diethylamino)ethanone: Lacks the pyrrole ring but has similar functional groups.
1-(5-(4-Methylbenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone: Similar structure with a methyl group instead of a chlorine atom.
1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(dimethylamino)ethanone: Similar structure with a dimethylamino group instead of a diethylamino group.
Uniqueness
1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone is unique due to the combination of its pyrrole ring, 4-chlorobenzoyl group, and diethylamino ethanone moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
属性
CAS 编号 |
388115-75-1 |
|---|---|
分子式 |
C17H19ClN2O2 |
分子量 |
318.8 g/mol |
IUPAC 名称 |
1-[5-(4-chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethanone |
InChI |
InChI=1S/C17H19ClN2O2/c1-3-20(4-2)11-16(21)13-9-15(19-10-13)17(22)12-5-7-14(18)8-6-12/h5-10,19H,3-4,11H2,1-2H3 |
InChI 键 |
KGVSJCYKMSQYIX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)C1=CNC(=C1)C(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12878587.png)
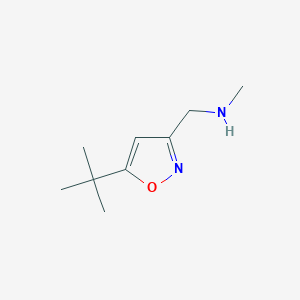
![2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12878593.png)
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)
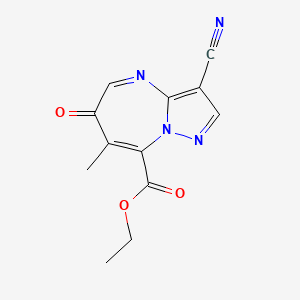

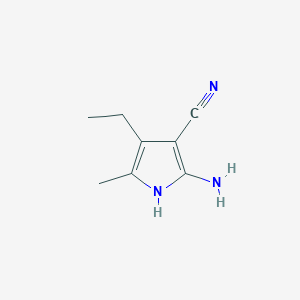

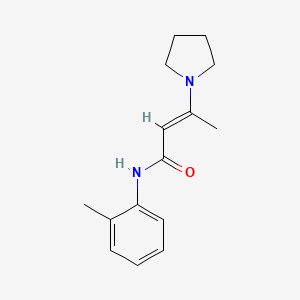
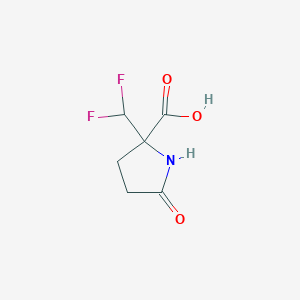
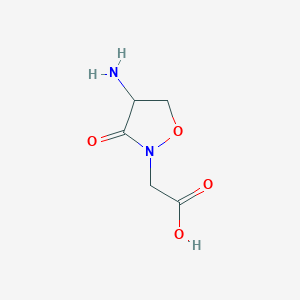
![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)-](/img/structure/B12878654.png)
